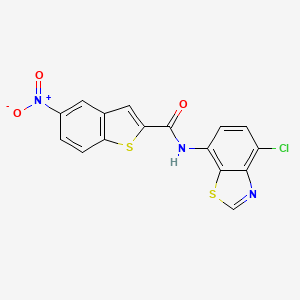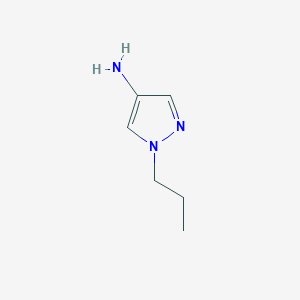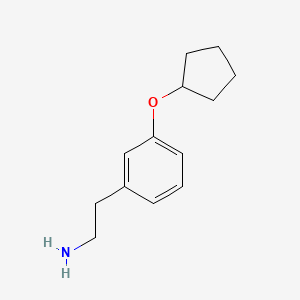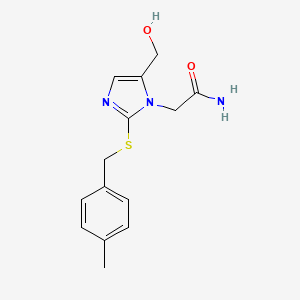
3-Chloropyrazine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyrazine-2-sulfonyl fluoride is a type of sulfonyl fluoride, which is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported .
Synthesis Analysis
Sulfonyl fluorides can be synthesized from various methods. One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride . Another approach is direct fluorosulfonylation with fluorosulfonyl radicals . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Chemical Reactions Analysis
Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They engage with nucleophiles under suitable reaction conditions, leading to new activation methods . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .Scientific Research Applications
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides
3-Chloropyrazine-2-sulfonyl fluoride is pivotal in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A sulfur-functionalized aminoacrolein derivative facilitates this synthesis, demonstrating the utility of this reagent through a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides. This reactivity extends to rapid access to other heterocyclic sulfonyl fluorides, such as pyrimidines and pyridines, highlighting the importance of 3-Chloropyrazine-2-sulfonyl fluoride in medicinal chemistry for generating compounds with enhanced chemical stability and potential biological activities (Tucker, Chenard, & Young, 2015).
Fluorescence Sensing of Fluoride
The synthesis and investigation of Lewis acidic organostiboranes demonstrate the selective and sensitive detection of fluoride ions. These compounds, incorporating (2,2′-biphenylene)phenylantimony(V) moiety, show significant fluoride ion affinity, which is crucial for applications like fluoride sensing in drinking water and 18F-positron emission tomography. This research underscores the role of 3-Chloropyrazine-2-sulfonyl fluoride derivatives in developing fluorescent sensors for environmental monitoring and medical diagnostics (Hirai & Gabbaï, 2014).
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles, including 3-amino-4-fluoropyrazoles, are synthesized through monofluorination and subsequent condensation processes, leveraging 3-Chloropyrazine-2-sulfonyl fluoride. These compounds are critical as building blocks in medicinal chemistry, providing pathways for further functionalization and highlighting the material's versatility in synthesizing biologically active molecules (Surmont et al., 2011).
Environmental and Health Implications
Perfluorooctanesulfonate, derived from perfluorooctanesulfonyl fluoride, illustrates the environmental persistence and biological accumulation of compounds related to 3-Chloropyrazine-2-sulfonyl fluoride. These studies highlight the environmental impact and health considerations of fluorinated compounds, emphasizing the need for monitoring and understanding their biological interactions (Butenhoff, Olsen, & Pfahles-Hutchens, 2006).
Antimicrobial Applications
The development of highly fluorinated tris(pyrazolyl)borate ligands for silver complexes showcases antimicrobial applications. These complexes, including those derived from 3-Chloropyrazine-2-sulfonyl fluoride, exhibit significant antibacterial activity, offering new avenues for antimicrobial material design and application (Dias et al., 2006).
Mechanism of Action
The mechanism of action of sulfonyl fluorides involves the sulfur(VI) fluoride exchange (SuFEx) processes . This process has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Future Directions
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The advent of sulfur(VI) fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests a promising future for the development and application of sulfonyl fluorides, including 3-Chloropyrazine-2-sulfonyl fluoride.
properties
IUPAC Name |
3-chloropyrazine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYFRSIZAJYLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyrazine-2-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2689257.png)




![2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2689269.png)
![1-[(E)-3-(benzenesulfonyl)-4-phenylbut-1-enyl]benzotriazole](/img/structure/B2689271.png)

![N-[3-(1H-pyrazol-5-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2689274.png)

![N-cyclohexyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2689276.png)

